molecular formula C14H16N2OS2 B5419928 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No. B5419928
M. Wt: 292.4 g/mol
InChI Key: PWTZIDCEQGSTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMETB, is a compound that has been extensively studied for its potential applications in scientific research. DMETB is a thiazole-based compound that has been synthesized using various methods. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have potential applications in cancer therapy, as they can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. This compound has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This compound has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using various methods. This compound has been extensively studied for its potential applications in scientific research, and its effects have been well characterized. However, this compound also has some limitations. It can be difficult to dissolve in some solvents, which can make it challenging to use in certain assays. This compound can also exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the effects of this compound on epigenetic regulation, as HDAC inhibitors have been shown to have potential applications in cancer therapy. Further research is also needed to elucidate the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide can be synthesized using various methods, including the reaction of 4,5-dimethyl-2-thiazolylamine with 2-(ethylthio)benzoyl chloride in the presence of a base. Another method involves the reaction of 2-(ethylthio)benzoic acid with 4,5-dimethyl-2-thiazolylamine in the presence of a coupling agent. Both methods have been shown to yield high purity this compound.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This compound has been used in various assays to study the effects of compounds on cell proliferation, apoptosis, and gene expression.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-4-18-12-8-6-5-7-11(12)13(17)16-14-15-9(2)10(3)19-14/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTZIDCEQGSTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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